![molecular formula C9H16O2 B3382430 4-Hydroxy-4-isopropylcyclohexanone CAS No. 32936-69-9](/img/structure/B3382430.png)
4-Hydroxy-4-isopropylcyclohexanone
Overview
Description
4-Hydroxy-4-isopropylcyclohexanone, also known as 4-hydroxy-4-(propan-2-yl)cyclohexan-1-one, is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-4-isopropylcyclohexanone consists of a cyclohexanone ring with an isopropyl group and a hydroxyl group attached to the same carbon . The InChI code for this compound is 1S/C9H16O2/c1-7(2)9(11)5-3-8(10)4-6-9/h7,11H,3-6H2,1-2H3 .Scientific Research Applications
1. Molecular and Crystal Structure Analysis
The molecular and crystal structures of derivatives of 4-hydroxy-4-isopropylcyclohexanone, like the 4′-hydroxy derivative of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone, have been extensively studied using X-ray diffraction analysis. These studies provide valuable insights into the molecular geometry, including asymmetrical chair conformations and hydrogen bonding, which are crucial in the field of crystallography and material science (Kutulya et al., 2008).
2. Synthesis of Spirocyclic Compounds
4-Isopropylcyclohexanone, a related compound, is used in the stereoselective synthesis of spirocyclic compounds, demonstrating its importance in organic synthesis. The methodology includes a radical cascade and 1,5-hydrogen transfer, showcasing the compound's utility in creating complex molecular architectures (Lachia et al., 2005).
3. Enantioselective Deprotonation
The deprotonation of derivatives of 4-hydroxycyclohexanone, a structurally similar compound, with chiral lithium amides has been studied. The research focuses on achieving enantioselectivity in chemical reactions, contributing to the field of asymmetric synthesis (Majewski & Mackinnon, 1994).
4. Conformational Analysis in Organic Chemistry
Esters of 4-hydroxycyclohexanone have been synthesized and analyzed using NMR spectroscopy. This research assists in understanding the conformational equilibria in organic molecules, which is significant for the development of pharmaceuticals and materials science (Kleinpeter et al., 2012).
5. Green Chemistry Applications
Studies have demonstrated the hydrogenation of 4-isopropylphenol to 4-isopropylcyclohexanol using activated carbon-supported rhodium catalysts in supercritical carbon dioxide. This showcases the application of 4-hydroxy-4-isopropylcyclohexanone in green chemistry and environmentally friendly processes (Hiyoshi et al., 2012).
6. Study
of Lipid Peroxidation Products4-Hydroxy-2-nonenal (HNE), a product of lipid peroxidation and structurally related to 4-hydroxy-4-isopropylcyclohexanone, has been extensively researched. This compound is significant in understanding the chemical basis of oxidative stress and its biological implications, particularly in inflammatory conditions and atherosclerosis (Spickett, 2013).
7. Catalysis and Chemical Synthesis
The compound's derivatives are used in various catalytic processes. For instance, the selective hydrogenation of phenol to cyclohexanone, a critical intermediate in chemical industry, has been studied. This illustrates the role of 4-hydroxy-4-isopropylcyclohexanone and its derivatives in catalytic applications and industrial chemistry (Wang et al., 2011).
properties
IUPAC Name |
4-hydroxy-4-propan-2-ylcyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(11)5-3-8(10)4-6-9/h7,11H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPCNBBOCLLRDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(=O)CC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4-isopropylcyclohexanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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